

The Regulatory Demise of Chlorfenvinphos: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorfenvinphos**

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Introduction

Chlorfenvinphos is an organophosphorus insecticide and acaricide first introduced in the United States in 1963.[1][2] It was utilized to control a range of insect pests on livestock and household pests like flies, fleas, and mites.[1][3] Marketed under trade names such as Birlane®, Dermaton®, and Supona®, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][4] This mechanism, while effective for pest control, also underlies its significant toxicity to non-target organisms, including mammals. Growing concerns over its adverse health effects led to stringent regulatory actions and eventual bans in many parts of the world. This technical guide provides a comprehensive overview of the regulatory history, toxicological profile, and the scientific basis for the banning of **Chlorfenvinphos**.

Regulatory History and Banning

The use of **Chlorfenvinphos** has been largely discontinued in major markets due to its toxicity profile.

- United States: All products containing **Chlorfenvinphos** as an active ingredient were canceled in 1991.[1][4] The U.S. Environmental Protection Agency (EPA) had slated it for a Re-registration Eligibility Decision (RED) review, but the registrant was not willing to support the chemical through this process.[5] It is also regulated under "The Emergency Planning

and Community Right-to-Know Act of 1986," which requires reporting of its release into the environment.[1]

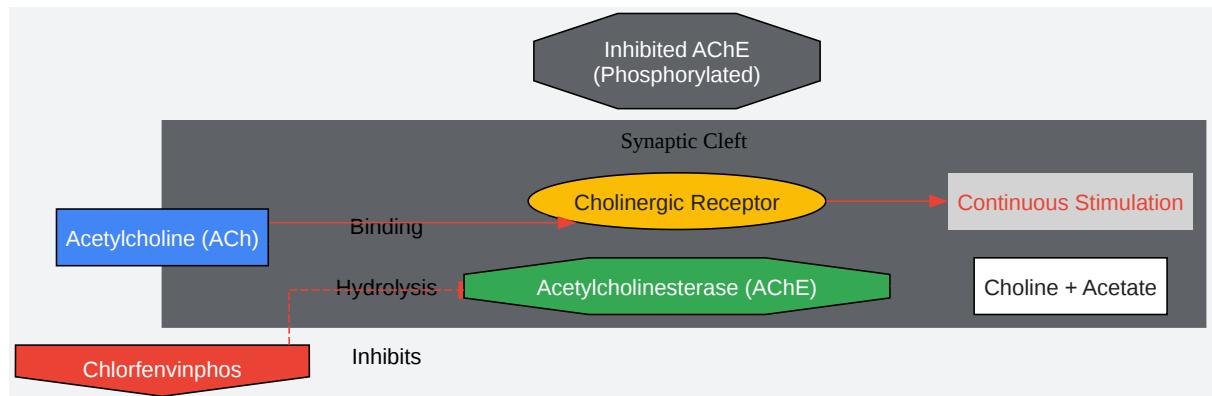
- European Union: The European Union has banned **Chlorfenvinphos** for use as a plant protection product.[1]
- Australia: In Australia, the use of **Chlorfenvinphos** has been partially banned. Its agricultural applications were canceled, while its veterinary use was restricted following a review in 2000.[1][6]
- Other Regions: While banned in many regions, some uses persist. For instance, in Switzerland, it is still permitted for certain agricultural applications.[1]

These regulatory decisions were underpinned by a growing body of evidence highlighting its acute and chronic toxicity.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of **Chlorfenvinphos** toxicity is the inhibition of acetylcholinesterase (AChE).[1][7] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts.

- Phosphorylation: **Chlorfenvinphos** phosphorylates the serine hydroxyl group at the active site of AChE.[1]
- Enzyme Inactivation: This phosphorylation prevents acetylcholine from binding to the enzyme, leading to its accumulation in the synapse.[1]
- Overstimulation: The buildup of acetylcholine results in the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic).[1]
- Clinical Effects: This overstimulation manifests as a range of symptoms, from headache and blurred vision to more severe effects like convulsions, respiratory failure, and death.[1][6][8]
- "Aging": The phosphorylated enzyme can undergo a process called "aging," where a conformational change occurs, making the inhibition irreversible.[1]



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Mechanism of Acetylcholinesterase Inhibition by **Chlorfenvinphos**.

Toxicological Data

The decision to ban **Chlorfenvinphos** was based on extensive toxicological studies. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of Chlorfenvinphos (LD50)

Species	Route	LD50 (mg/kg body weight)	Reference(s)
Rat	Oral	9.6 - 39	[1]
9.7	[9]		
15.4	[9]		
Rabbit	Oral	300 - 4,700	[1] [9]
Dermal	400 (undiluted)	[9]	
Dog	Oral	50.5 to >12,000	[1] [9]
Mouse	Oral	148	[9]

Table 2: Chronic Toxicity and Exposure Limits

Value	Species	Dose (mg/kg/day)	Effect	Reference(s)
NOAEL	Rat	0.05	Basis for ADI; plasma/brain cholinesterase inhibition	[1][6]
LOAEL	Rat (acute)	2.4	Adverse neurological effects	[9][10]
Rat (chronic)	0.7		Adverse neurological effects	[10]
Mouse (intermediate)	1.5		Adverse immunological/ly mphoreticular effects	[10]
ADI	Human	0.0005	Acceptable Daily Intake	[1][6]
MRL	Human (acute oral)	0.002	Minimal Risk Level	[1][9][10]
Human (chronic oral)	0.0007		Minimal Risk Level	[1][10]

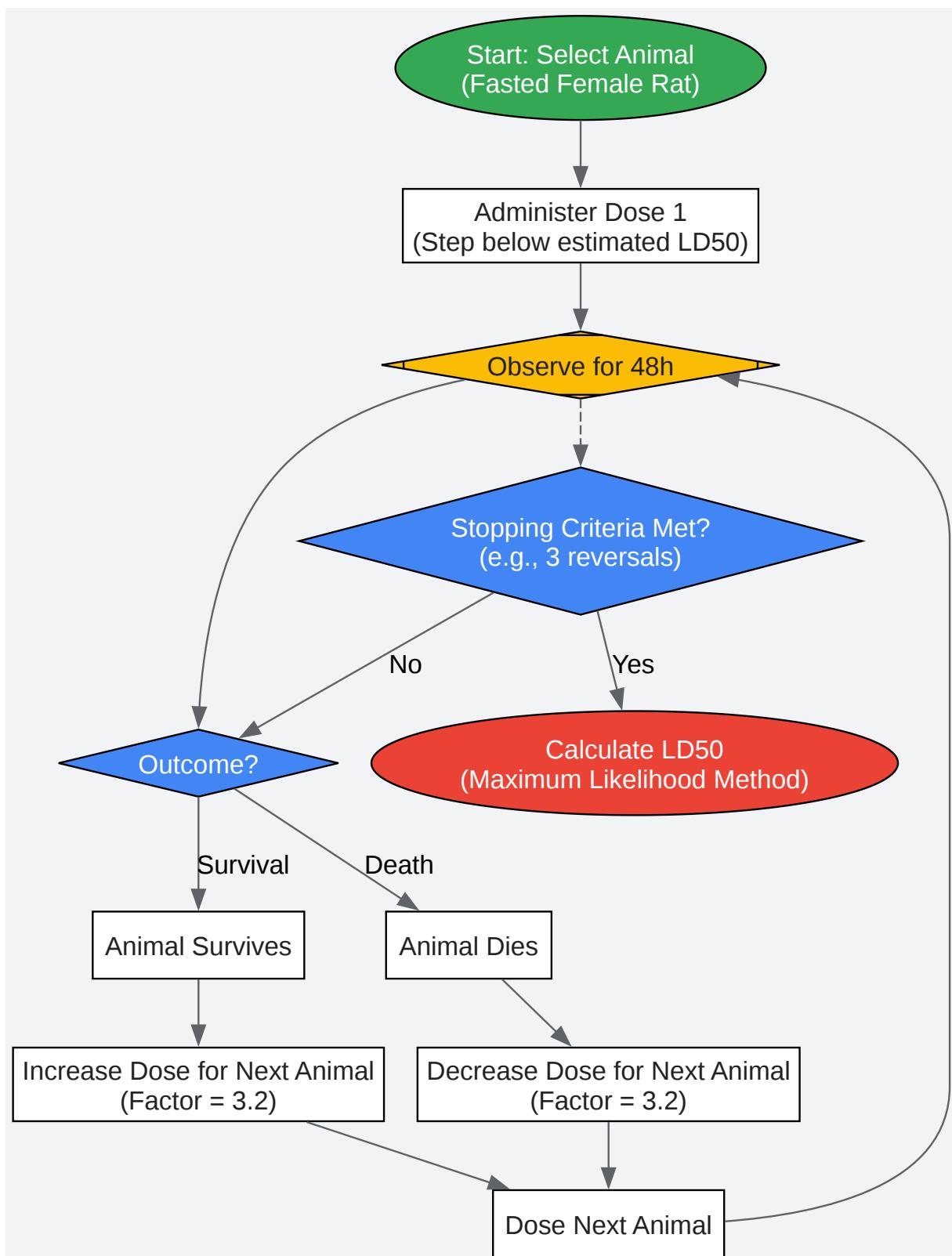
Experimental Protocols

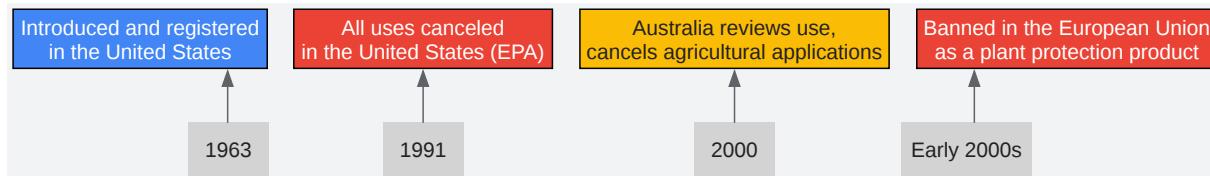
The toxicological data presented were derived from standardized experimental protocols, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (LD50) Determination (Ref: OECD 425)

The Up-and-Down Procedure is a method to determine the LD50 that minimizes the number of animals required.

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.[[11](#)]
- Housing and Fasting: Animals are acclimatized and fasted overnight before dosing.[[4](#)]
- Dose Administration: The test substance is administered orally via gavage in a single dose. [[4](#)]
- Sequential Dosing: A single animal is dosed at a time. The dose for the next animal is adjusted up or down by a fixed factor depending on the outcome (survival or death) for the previous animal.[[12](#)]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[[5](#)]
- Data Analysis: The LD50 is calculated using the maximum likelihood method.[[11](#)]





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- To cite this document: BenchChem. [The Regulatory Demise of Chlorfenvinphos: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103538#regulatory-history-and-banning-of-chlorfenvinphos>]

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